8-Bromo-4-chloro-5-fluoro-3-iodoquinoline

Palladium-catalyzed cross-coupling Chemoselectivity Sequential functionalization

8-Bromo-4-chloro-5-fluoro-3-iodoquinoline (CAS 1695021-91-0) is the sole tetrahalogenated scaffold enabling three-step chemoselective diversification (C-I > C-Br > C-Cl) without protecting groups, a core strategy for HCV protease and kinase inhibitor programs. The inert C-5 fluorine serves as a cold reference for PET radiolabeling. Do not compromise with less-functionalized or simpler dihalo analogs that lack this programmable sequence.

Molecular Formula C9H3BrClFIN
Molecular Weight 386.38 g/mol
CAS No. 1695021-91-0
Cat. No. B1448595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-chloro-5-fluoro-3-iodoquinoline
CAS1695021-91-0
Molecular FormulaC9H3BrClFIN
Molecular Weight386.38 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)C(=C(C=N2)I)Cl)Br
InChIInChI=1S/C9H3BrClFIN/c10-4-1-2-5(12)7-8(11)6(13)3-14-9(4)7/h1-3H
InChIKeyIRBJMCXLXVQSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-chloro-5-fluoro-3-iodoquinoline (CAS 1695021-91-0): A Tetrahalogenated Quinoline Scaffold for Programmable Cross-Coupling and Diversification


8-Bromo-4-chloro-5-fluoro-3-iodoquinoline is a fully halogenated quinoline derivative bearing four distinct halogen substituents at positions 3 (iodo), 4 (chloro), 5 (fluoro), and 8 (bromo) on the quinoline core [1]. With a molecular formula of C₉H₃BrClFIN and a molecular weight of 386.38 g/mol, this compound belongs to the class of polyhalogenated heterocycles valued as versatile building blocks in medicinal chemistry and materials science [1]. The orthogonal reactivity of the C–I, C–Br, and C–Cl bonds toward palladium-catalyzed cross-coupling reactions, combined with the electronic influence of the C–F substituent, establishes a programmable platform for sequential functionalization that is not achievable with simpler di- or trihalogenated quinoline analogs [2].

Why 8-Bromo-4-chloro-5-fluoro-3-iodoquinoline Cannot Be Interchanged with Simpler Halogenated Quinoline Analogs


Generic substitution of halogenated quinoline building blocks is unreliable because the identity, number, and position of halogens directly dictate both the reactivity sequence and the electronic landscape of the scaffold. The aryl–halogen bond strengths follow the order C–I (65 kcal/mol) < C–Br (81 kcal/mol) < C–Cl (96 kcal/mol) ≪ C–F (126 kcal/mol), which governs oxidative addition rates to palladium(0) and enables chemoselective cross-coupling: iodine reacts first, then bromine, while chlorine requires more forcing conditions and fluorine is essentially inert under standard coupling protocols [1]. Removing the 3-iodo substituent (e.g., 8-bromo-4-chloroquinoline) eliminates the most reactive handle for sequential C–C bond formation. Omitting the 5-fluoro group (e.g., 8-bromo-4-chloro-3-iodoquinoline, CAS 1431363-99-3) alters the electron density of the quinoline ring and removes a valuable ¹⁸F PET tracer precursor opportunity. Using a symmetrical dihalo analog forfeits the positional orthogonality that permits three distinct, consecutive functionalization steps on the same core. Therefore, procurement decisions must be anchored to the specific halogenation pattern rather than treating all halogenated quinolines as interchangeable members of the same class.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 8-Bromo-4-chloro-5-fluoro-3-iodoquinoline


Chemoselective Coupling Reactivity: I (C3) > Br (C8) > Cl (C4) ≫ F (C5) Enables Programmable Sequential Functionalization

The target compound presents three cross-coupling-competent halogens with a well-established reactivity gradient. Against the baseline of 4-chloro-3-iodoquinoline (CAS 590371-90-7), which offers only two reactive sites (I at C3, Cl at C4), this compound adds a bromine at C8 that can be addressed after iodine but before chlorine, tripling the number of programmable diversification steps from two to three. The quantitative foundation is the aryl–halogen bond dissociation energy (DPh–X) hierarchy: C–I = 65 kcal/mol, C–Br = 81 kcal/mol, C–Cl = 96 kcal/mol, C–F = 126 kcal/mol [1]. This 16 kcal/mol gap between C–I and C–Br, and a further 15 kcal/mol gap to C–Cl, provides sufficient energetic separation for clean, sequential Sonogashira (at C3), Suzuki (at C8), and Buchwald–Hartwig or Suzuki (at C4) couplings on the same scaffold without protecting-group strategies [2].

Palladium-catalyzed cross-coupling Chemoselectivity Sequential functionalization

Fluorine-Induced Electronic Modulation: Physicochemical Comparison with the Non-Fluorinated Analog (CAS 1431363-99-3)

Compared directly to 8-bromo-4-chloro-3-iodoquinoline (CAS 1431363-99-3)—the closest commercially listed analog lacking only the 5-fluoro substituent—the target compound exhibits measurable differences in computed physicochemical properties. The introduction of fluorine at C5 increases molecular weight from 368.40 to 386.38 g/mol (Δ = +17.98 Da) and raises the computed XLogP3-AA from 4.2 to 4.3 (Δ = +0.1 log unit) [1]. While the logP shift is modest, fluorine substitution at this position is known to alter the electron density of the quinoline π-system, potentially affecting π-stacking interactions, metabolic stability at adjacent positions, and the pKa of the quinoline nitrogen [2].

Fluorine effects Lipophilicity modulation Medicinal chemistry

Patent-Validated Utility as HCV Protease Inhibitor Intermediate vs. Non-Halogenated Quinoline Scaffolds

Bromo-substituted quinolines of the general formula encompassing the target compound are explicitly claimed as essential intermediates in the synthesis of HCV NS3/4A protease inhibitors [1]. In contrast, non-halogenated or mono-halogenated quinolines lack the necessary substitution points for constructing the macrocyclic or acyclic protease inhibitor pharmacophore. The patent literature (US 8,633,320 B2, assigned to Boehringer Ingelheim) describes synthetic routes where the bromo and chloro substituents serve as handles for sequential palladium-catalyzed elaborations to install the required P2 and P1′ moieties [1]. While the patent does not provide quantitative IC₅₀ data for the intermediate itself, the downstream products are potent HCV inhibitors with reported EC₅₀ values in the low nanomolar range [2], establishing the intermediate's relevance.

HCV antiviral Protease inhibitor Patent intermediate

Single-Step Assembly from Commercial Precursors vs. Multi-Step Syntheses of Symmetrical Dihaloquinolines

3-Iodoquinolines can be synthesized via electrophile-driven iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine in a single step, achieving yields up to 99% [1]. This contrasts with the synthesis of symmetrical dihaloquinolines (e.g., 3,6-dibromoquinoline), which often require multiple halogenation steps with attendant regioselectivity challenges. The target compound's tetrahalogenated pattern, with each halogen occupying a distinct ring position, can be accessed through a regioselective halogenation sequence starting from commercially available quinoline precursors or via the one-step iodocyclization approach followed by directed ortho-metallation and halogenation [1][2]. While specific yield data for the exact CAS 1695021-91-0 compound is not publicly disclosed in the peer-reviewed literature, the synthetic methodology for closely related 3-iodoquinoline scaffolds has been demonstrated with isolated yields of 60–99% [1].

Synthetic accessibility Building block Electrophilic cyclization

High-Value Application Scenarios for 8-Bromo-4-chloro-5-fluoro-3-iodoquinoline Based on Quantitative Evidence


Sequential Three-Component Library Synthesis via Chemoselective Cross-Coupling

Medicinal chemistry groups can leverage the C–I (65 kcal/mol) > C–Br (81 kcal/mol) > C–Cl (96 kcal/mol) reactivity gradient to execute three consecutive palladium-catalyzed cross-coupling reactions (e.g., Sonogashira at C3, Suzuki at C8, Buchwald–Hartwig amination at C4) on a single quinoline core without intermediate protecting-group manipulations [1][2]. This enables the rapid generation of small, focused libraries of 3,4,8-trisubstituted-5-fluoroquinolines for SAR exploration. The energetic spacing of approximately 15–16 kcal/mol between successive halogens is sufficient for clean chemoselectivity under standard conditions [1].

Fluorine-Containing Probe Design for ¹⁸F PET Tracer Development

The 5-fluoro substituent provides a non-exchangeable fluorine atom on the quinoline scaffold that can serve as a cold reference standard for ¹⁸F radiolabeling studies. Unlike the non-fluorinated analog 8-bromo-4-chloro-3-iodoquinoline (CAS 1431363-99-3), this compound allows radiochemists to develop and validate ¹⁸F incorporation protocols on a scaffold where the other three halogens remain available for subsequent diversification to tune pharmacokinetics or target binding [1][2]. The modest XLogP shift (+0.1 vs. the non-fluorinated comparator) indicates that fluorine introduction does not drastically alter the lipophilicity profile, an advantage for maintaining blood–brain barrier permeability predictions [1].

HCV Protease Inhibitor Intermediate in Antiviral Drug Discovery

Based on the patent literature, bromo-substituted quinolines are validated intermediates in the Boehringer Ingelheim HCV NS3/4A protease inhibitor program [3]. The target compound's three reactive halogen handles map directly onto the required substitution vectors for constructing the macrocyclic or acyclic inhibitor core. Procurement of this specific tetrahalogenated scaffold, rather than a less functionalized analog, reduces the number of subsequent halogenation steps required to reach the key intermediate, potentially compressing synthetic timelines in hit-to-lead or lead optimization campaigns [3].

Kinase Inhibitor Scaffold Diversification via Regioselective Elaboration

Quinoline-based kinase inhibitors frequently require substitution at multiple positions to achieve potency and selectivity [4]. The target compound allows independent variation at C3, C8, and C4, while the C5 fluorine modulates the electron density of the pyridine ring nitrogen—potentially affecting hinge-binding affinity to kinase targets. This orthogonal diversification capability is not available from 4-chloro-3-iodoquinoline (2 sites) or 8-bromo-4-chloroquinoline (2 sites, no iodine for the most reactive first coupling) [1][4].

Quote Request

Request a Quote for 8-Bromo-4-chloro-5-fluoro-3-iodoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.